1-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea
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Overview
Description
Thiourea, N-[(1S)-2’-amino[1,1’-binaphthalen]-2-yl]-N’-[(8S,9S)-10,11-dihydro-6’-methoxycinchonan-9-yl]- is a chiral thiourea catalyst known for its unique dual hydrogen-bonding capacity
Preparation Methods
The synthesis of thiourea derivatives typically involves the reaction of various anilines with carbon disulfide (CS₂) in an aqueous medium . This method allows for the efficient production of symmetrical and unsymmetrical substituted thiourea derivatives. Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature . Industrial production methods often utilize hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide .
Chemical Reactions Analysis
Thiourea derivatives undergo various types of chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide, a common reducing agent in textile processing.
Reduction: Thiourea can be reduced to form thiocarbamide.
Substitution: Thiourea derivatives can undergo substitution reactions with different nucleophiles, such as amines, alcohols, and thiols.
Common reagents used in these reactions include carbon disulfide, isocyanides, and elemental sulfur. Major products formed from these reactions include thiourea dioxide and various substituted thiourea derivatives .
Scientific Research Applications
Thiourea, N-[(1S)-2’-amino[1,1’-binaphthalen]-2-yl]-N’-[(8S,9S)-10,11-dihydro-6’-methoxycinchonan-9-yl]- has several scientific research applications:
Chemistry: It is used as a chiral thiourea catalyst in organic synthesis due to its dual hydrogen-bonding capacity.
Biology: Thiourea derivatives have shown promising antibacterial and antioxidant potential.
Medicine: Some thiourea derivatives are used as pharmaceuticals, preservatives, rodenticides, and insecticides.
Industry: Thiourea is used in the production of photographic film, plastics, dyes, elastomers, and textiles.
Mechanism of Action
The mechanism of action of thiourea derivatives involves their ability to form hydrogen bonds with various molecular targets. This dual hydrogen-bonding capacity allows them to act as efficient catalysts in organic synthesis. Additionally, thiourea derivatives can inhibit enzymes such as α-amylase, α-glucosidase, acetylcholinesterase, and butyrylcholinesterase, contributing to their antibacterial and antioxidant properties .
Comparison with Similar Compounds
Thiourea, N-[(1S)-2’-amino[1,1’-binaphthalen]-2-yl]-N’-[(8S,9S)-10,11-dihydro-6’-methoxycinchonan-9-yl]- is unique due to its chiral nature and dual hydrogen-bonding capacity. Similar compounds include:
N,N’-disubstituted thioureas: These compounds are also used in organic synthesis and have pharmacological activities.
Selenourea: Structurally similar to thiourea but with selenium instead of sulfur.
Urea: Similar structure but with oxygen instead of sulfur, leading to different properties.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C41H41N5OS |
---|---|
Molecular Weight |
651.9 g/mol |
IUPAC Name |
1-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea |
InChI |
InChI=1S/C41H41N5OS/c1-3-25-24-46-21-19-28(25)22-37(46)40(32-18-20-43-35-17-14-29(47-2)23-33(32)35)45-41(48)44-36-16-13-27-9-5-7-11-31(27)39(36)38-30-10-6-4-8-26(30)12-15-34(38)42/h4-18,20,23,25,28,37,40H,3,19,21-22,24,42H2,1-2H3,(H2,44,45,48)/t25-,28-,37-,40-/m0/s1 |
InChI Key |
AKGQLRYQQRRODJ-WAPGWCBDSA-N |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)NC(=S)NC5=C(C6=CC=CC=C6C=C5)C7=C(C=CC8=CC=CC=C87)N |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)NC(=S)NC5=C(C6=CC=CC=C6C=C5)C7=C(C=CC8=CC=CC=C87)N |
Origin of Product |
United States |
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